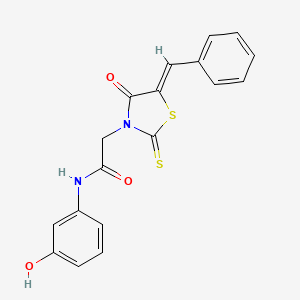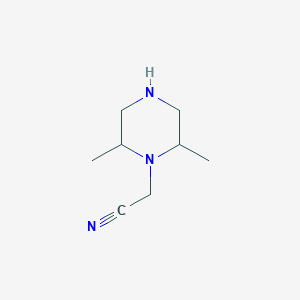
2-(2,6-Dimethylpiperazin-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethylpiperazin-1-yl)acetonitrile is an organic compound with the molecular formula C8H15N3 and a molecular weight of 153.22 g/mol . It is characterized by the presence of a piperazine ring substituted with two methyl groups at the 2 and 6 positions and an acetonitrile group attached to the nitrogen atom of the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile typically involves the reaction of 2,6-dimethylpiperazine with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperazine, followed by the addition of acetonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-(2,6-Dimethylpiperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
2-(2,6-Dimethylpiperazin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(2,6-Dimethylpiperazin-1-yl)ethanone
- 2-(2,6-Dimethylpiperazin-1-yl)propionitrile
- 2-(2,6-Dimethylpiperazin-1-yl)butanenitrile
Comparison
Compared to these similar compounds, 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
2-(2,6-dimethylpiperazin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7-5-10-6-8(2)11(7)4-3-9/h7-8,10H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLVKDRZRVMKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
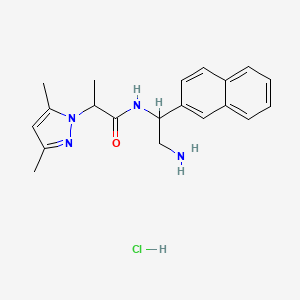
![(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2528479.png)
![1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2528480.png)
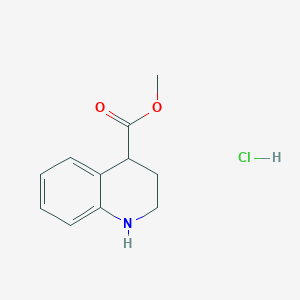
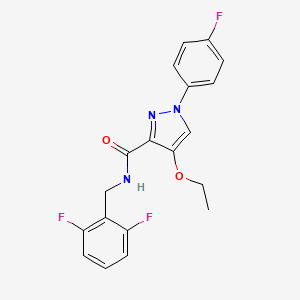
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)
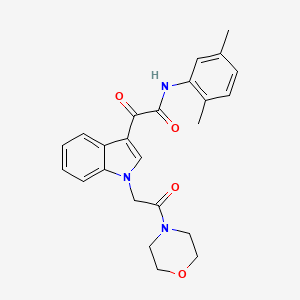
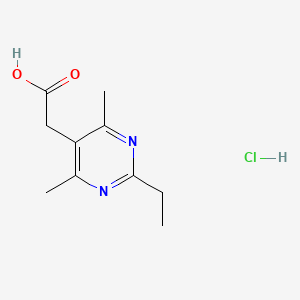
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide](/img/structure/B2528491.png)
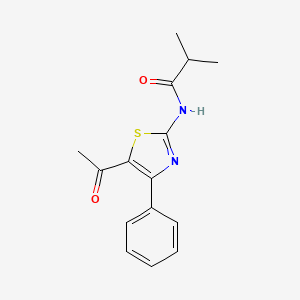
![2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)
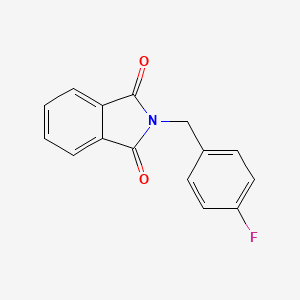
![1-[1-(4-fluorobenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2528500.png)
